molecular formula C21H18N2O2 B5847374 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione

3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione

Cat. No. B5847374
M. Wt: 330.4 g/mol
InChI Key: IYWIZMHJWVWVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of quinazoline derivatives. It is a potent and selective inhibitor of protein kinase C (PKC), which plays a crucial role in intracellular signaling pathways. Ro 31-8220 has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer, cardiovascular diseases, and neurodegenerative disorders.

Mechanism of Action

3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 exerts its inhibitory effect on PKC by binding to the enzyme's ATP-binding site, thereby preventing the transfer of phosphate groups to downstream substrates. PKC inhibition leads to a decrease in the phosphorylation of target proteins, which can alter their function and downstream signaling pathways.
Biochemical and Physiological Effects:
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and PKC isoform involved. Some of the reported effects include:
- Inhibition of cell growth and proliferation
- Induction of apoptosis
- Suppression of angiogenesis
- Modulation of ion channels and neurotransmitter release
- Regulation of insulin secretion and glucose metabolism
- Inhibition of platelet aggregation and thrombosis

Advantages and Limitations for Lab Experiments

3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has several advantages as a tool for scientific research. It is a highly potent and selective inhibitor of PKC, which allows for precise manipulation of PKC signaling pathways. It also has good solubility in aqueous solutions, making it easy to use in cell-based assays. However, 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has some limitations as well. It can be cytotoxic at high concentrations, and its effects on PKC isoforms can vary depending on the experimental conditions. Additionally, it may have off-target effects on other kinases and signaling pathways.

Future Directions

There are several potential future directions for research on 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 and its applications. Some of these include:
- Investigation of the role of PKC isoforms in specific diseases and conditions, such as cancer, Alzheimer's disease, and diabetes.
- Development of more selective PKC inhibitors that target specific isoforms or domains.
- Exploration of the use of 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 in combination with other drugs or therapies to enhance their efficacy.
- Study of the effects of 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 on PKC signaling in different cell types and tissues.
- Investigation of the potential side effects and toxicity of 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 in vivo.
Conclusion:
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 is a potent and selective inhibitor of PKC that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been used to study the role of PKC in various cellular processes. While 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has some limitations, it remains a valuable tool for investigating PKC signaling pathways and has potential applications in the development of novel therapeutics for a variety of diseases and conditions.

Synthesis Methods

3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 can be synthesized through a multistep process that involves the condensation of 2-naphthylamine and ethyl acetoacetate to form 1-(2-naphthyl)-2-ethyl-4,6-dioxoheptane. This intermediate is then reacted with anthranilic acid to yield 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione.

Scientific Research Applications

3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, apoptosis, and signal transduction, making it an attractive target for drug development. 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has been shown to inhibit the activity of PKC isoforms α, β, γ, δ, and ε, with varying degrees of selectivity.

properties

IUPAC Name

3-ethyl-1-(naphthalen-1-ylmethyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-2-22-20(24)18-12-5-6-13-19(18)23(21(22)25)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWIZMHJWVWVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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